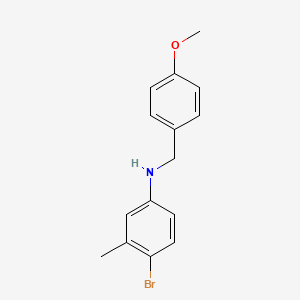![molecular formula C16H16N2O3 B5747914 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5747914.png)
3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide, also known as FPA, is a chemical compound that has been widely studied for its potential applications in scientific research. FPA is a derivative of acrylamide, which is a widely used chemical in various industrial and scientific applications. FPA has been shown to have several unique properties that make it an attractive candidate for use in various research applications.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide involves the inhibition of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). These inhibitory effects make 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide a potential candidate for the development of new drugs and therapies.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor effects. 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has also been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide in laboratory experiments include its potent inhibitory effects on various enzymes and proteins, as well as its relatively simple synthesis method. However, 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide, including the development of new drugs and therapies based on its inhibitory effects on various enzymes and proteins. Further research is also needed to fully understand the mechanism of action of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide and its potential applications in various scientific research fields. Additionally, the potential toxicity of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide needs to be further investigated to ensure its safety for use in humans.
Synthesis Methods
The synthesis of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide involves the reaction of 2-furylamine with 4-(propionylamino)benzaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with acryloyl chloride to form the final product, 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide. The synthesis of 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.
Scientific Research Applications
3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 3-(2-furyl)-N-[4-(propionylamino)phenyl]acrylamide has been shown to have potent inhibitory effects on various enzymes and proteins, making it a potential candidate for the development of new drugs and therapies.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(propanoylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-15(19)17-12-5-7-13(8-6-12)18-16(20)10-9-14-4-3-11-21-14/h3-11H,2H2,1H3,(H,17,19)(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMESKJQNZVAWPB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

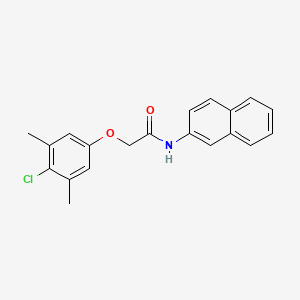

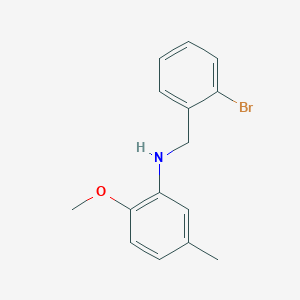
![N-[4-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5747852.png)
![4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5747867.png)
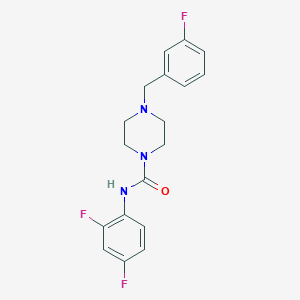
![4-bromo-3-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5747887.png)
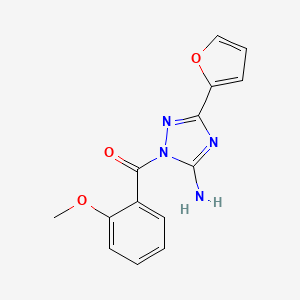
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5747900.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)
![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B5747922.png)
![N-(3,4-dimethylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5747930.png)
![1-[(4-bromophenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5747938.png)
